N-(3-bromophenyl)azetidin-3-amine hydrochloride
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Overview
Description
N-(3-bromophenyl)azetidin-3-amine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)azetidin-3-amine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the azetidine ring can be formed through the cyclization of a suitable amine with a halogenated precursor .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of linear or branched compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while ring-opening reactions can produce a range of linear or branched amines .
Scientific Research Applications
N-(3-bromophenyl)azetidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the bromophenyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different strain characteristics.
Pyrrolidine: A five-membered nitrogen-containing ring with less strain compared to azetidine.
Uniqueness
N-(3-bromophenyl)azetidin-3-amine hydrochloride is unique due to the combination of the azetidine ring and the bromophenyl group. This combination imparts specific reactivity and potential biological activity that is not observed in simpler azetidines or other related compounds .
Properties
CAS No. |
2703774-45-0 |
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Molecular Formula |
C9H12BrClN2 |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
N-(3-bromophenyl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11-12H,5-6H2;1H |
InChI Key |
BMWMSCCCGLXSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=CC(=CC=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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